molecular formula C9H10Br2N2O2 B2995624 2-(2,4-Dibromophenoxy)propanohydrazide CAS No. 862705-46-2

2-(2,4-Dibromophenoxy)propanohydrazide

Cat. No. B2995624
CAS RN: 862705-46-2
M. Wt: 337.999
InChI Key: QWESUIKEYKFAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for “2-(2,4-Dibromophenoxy)propanohydrazide” is 1S/C9H10Br2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14) .

Scientific Research Applications

Organic Synthesis and Characterization

Synthesis and Nonlinear Optical Properties : A study focused on the synthesis and characterization of hydrazones, including compounds similar to "2-(2,4-Dibromophenoxy)propanohydrazide", demonstrated their potential in nonlinear optical applications. These compounds exhibited two-photon absorption and were identified as candidates for optical device applications, such as optical limiters and switches, due to their effective optical power limiting behavior (Naseema et al., 2010).

Environmental Applications

Bioremediation of Environmental Pollutants : Research on Fusarium incarnatum UC-14's laccase enzyme demonstrated its efficacy in the biodegradation of Bisphenol A, a similar phenolic environmental pollutant, using a reverse micelles system. This study underscores the potential of enzyme-based systems in the degradation of hydrophobic phenolic pollutants, enhancing their biodegradability in non-aqueous media (Chhaya & Gupte, 2013).

Pharmacological Research

Antibacterial Activity : A compound isolated from the marine sponge Dysidea granulosa, closely related to "2-(2,4-Dibromophenoxy)propanohydrazide", exhibited broad-spectrum in-vitro antibacterial activity. This activity was particularly potent against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), suggesting potential for anti-MRSA and anti-VRE drug development (Shridhar et al., 2009).

Antimicrobial and Antioxidant Properties

Synthesis and Evaluation of Novel Derivatives : Research into the synthesis and antimicrobial evaluation of novel benzimidazole derivatives, initiated from o-phenylenediamine and phenoxyacetic acid, underscores the broader pharmacological potential of compounds structurally related to "2-(2,4-Dibromophenoxy)propanohydrazide". This includes their application in developing treatments for convulsions, with some compounds showing better protective indices than standard drugs (Shaharyar et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 2-(2,4-Dibromophenoxy)propanohydrazide are currently unknown. This compound is a biochemical used for proteomics research

Biochemical Pathways

Given its use in proteomics research , it may be involved in protein synthesis or degradation pathways.

Result of Action

As a biochemical used in proteomics research

Safety and Hazards

The safety data sheet for “2-(2,4-Dibromophenoxy)propanohydrazide” was not available in the search results .

properties

IUPAC Name

2-(2,4-dibromophenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWESUIKEYKFAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=C(C=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dibromophenoxy)propanohydrazide

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